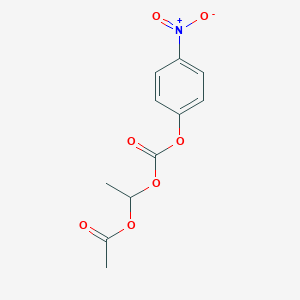

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenoxy)carbonyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJRIWGEPQDLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472486 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101623-68-1 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the (Acyloxy)ethyl Carbamate Prodrug Moiety: Mechanism and Application

Abstract

The strategic conversion of active pharmaceutical ingredients (APIs) into prodrugs is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic and pharmacodynamic barriers. Among the various promoieties employed, the (acyloxy)alkyl carbamate class, particularly the 1-(acetyloxy)ethyl carbamate linker, offers a sophisticated two-stage, enzyme-activated release mechanism. This guide provides an in-depth technical analysis of this mechanism, detailing the molecular architecture, the cascade of bioactivation, and the critical byproducts. Furthermore, it presents field-proven experimental protocols for validation, discusses design considerations, and contextualizes the moiety's application, offering researchers and drug developers a comprehensive resource for leveraging this powerful prodrug strategy.

Introduction: The Need for Controlled Drug Release

The efficacy of a therapeutic agent is intrinsically linked to its ability to reach its target site in sufficient concentration and for an appropriate duration. However, many promising APIs are hindered by poor physicochemical properties, such as low aqueous solubility, limited membrane permeability, or rapid first-pass metabolism.[] Carrier-linked prodrugs address these challenges by masking a key functional group of the parent drug with a promoiety, a chemical linker designed to be cleaved under specific physiological conditions to regenerate the active API.[2][3]

The ideal promoiety is stable during formulation and administration but is efficiently cleaved in vivo, often by ubiquitous enzymes like esterases.[4] The 1-(acetyloxy)ethyl carbamate moiety is an exemplary "cascade-release" system. It employs a sequential two-step activation process initiated by enzymatic hydrolysis, followed by a rapid, non-enzymatic intramolecular cyclization to release the parent drug.[5][6][7] This guide will dissect the mechanism of this elegant system, starting with its molecular structure.

Chapter 1: Molecular Architecture and Synthetic Precursors

The functionality of the 1-(acetyloxy)ethyl carbamate prodrug stems from its precise chemical structure. When attached to a primary or secondary amine on a parent drug, the resulting promoiety has the general structure: Drug-NH-C(=O)O-CH(CH3)-O-C(=O)CH3.

This structure consists of three key components:

-

Carbamate Linkage: A stable covalent bond connecting the parent drug's amine to the promoiety. Carbamates are generally more stable than esters against simple hydrolysis but can be designed for specific cleavage.[4]

-

Ethyl Spacer: The (-CH(CH3)-) group acts as a short linker.

-

Esterase-Labile Trigger: The terminal acetyl group (-O-C(=O)CH3) is the critical initiation point, serving as a substrate for endogenous esterase enzymes.[8]

The synthesis of these prodrugs is often accomplished using a highly reactive precursor, 1-(acetyloxy)ethyl 4-nitrophenyl carbonate . In this synthetic reaction, the amine group of the parent drug performs a nucleophilic attack on the carbonate, displacing the highly stable 4-nitrophenoxide leaving group to form the final carbamate prodrug.[6]

Chapter 2: The Two-Stage Activation Mechanism

The release of the active drug from the 1-(acetyloxy)ethyl carbamate promoiety is not a single event but a finely tuned cascade. This two-step process ensures stability until the prodrug encounters the appropriate biological environment.

Step 1: Esterase-Mediated Hydrolysis

Upon entering a biological system, such as the bloodstream or intestinal tissue, the prodrug is exposed to a host of hydrolytic enzymes.[5] Carboxylesterases (CES), particularly human carboxylesterase 1 (hCES1) and 2 (hCES2), are abundant serine hydrolases that play a major role in xenobiotic metabolism and prodrug activation.[8] These enzymes recognize and catalyze the hydrolysis of the terminal ester bond in the promoiety.[6]

This initial enzymatic cleavage removes the acetyl group, generating acetic acid and a highly unstable hemiacetal-like intermediate: Drug-NH-C(=O)O-CH(CH3)-OH. The choice of the acyl group (e.g., acetyl, pivaloyl) can modulate the rate of this enzymatic hydrolysis, allowing for tunable release kinetics.[9]

Step 2: Spontaneous Intramolecular Cyclization and Drug Release

The hydroxylated intermediate formed in the first step is transient and does not require further enzymatic action to decompose. It immediately undergoes a rapid, intramolecular cyclization (a form of 1,6-elimination).[7][10] The lone pair of electrons on the newly formed hydroxyl group attacks the adjacent carbamate carbonyl carbon. This chemical rearrangement breaks the carbamate bond, releasing the parent amine drug (Drug-NH2).[5][6][11]

This spontaneous and rapid second step is a key advantage of the system, as its rate is not dependent on variable enzyme expression levels, leading to more predictable drug release following the initial enzymatic trigger.[10]

Byproduct Formation and Toxicological Considerations

The breakdown of the promoiety is clean but yields several small-molecule byproducts in addition to the parent drug:

-

Acetic Acid: From the initial esterase hydrolysis.

-

Carbon Dioxide and Acetaldehyde (CH3CHO): From the collapse of the unstable linker fragment after drug release.

While acetic acid and carbon dioxide are benign, acetaldehyde is a reactive and potentially toxic molecule.[12] It is a known metabolite of ethanol and is classified as a probable human carcinogen.[13][14] At high concentrations, it can form adducts with proteins and DNA.[12] Therefore, the design of any prodrug utilizing this linker must consider the total dose and release rate to ensure that the systemic concentration of acetaldehyde remains well below toxic thresholds.[5][15] Studies have shown that at therapeutic doses, the acetaldehyde produced from this promoiety may cause only minor metabolic effects.[5]

Diagram 1: Two-Stage Activation Mechanism

Caption: The two-stage bioactivation of an (acyloxy)ethyl carbamate prodrug.

Chapter 3: Experimental Validation & Characterization

Rigorous in vitro testing is essential to validate the mechanism of action and characterize the release kinetics of any prodrug candidate. The following protocol outlines a standard workflow to assess stability and confirm the two-step activation process.

Protocol 3.1: In Vitro Stability and Activation Assay

Objective: To determine the chemical stability of the prodrug in physiological buffer and its rate of conversion to the parent drug in the presence of activating enzymes (e.g., in plasma or liver S9 fractions).

Materials:

-

Prodrug and parent drug analytical standards.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Human plasma (or relevant species), stored at -80°C.

-

Human liver S9 fraction (commercially available).

-

NADPH regenerating system (for S9 fractions).

-

Esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate, BNPP).

-

Acetonitrile (ACN) or methanol (MeOH), HPLC-grade, for protein precipitation.

-

Formic acid.

-

HPLC or UPLC-MS/MS system.

Step-by-Step Procedure:

-

Stock Solutions: Prepare 10 mM stock solutions of the prodrug and parent drug in DMSO.

-

Incubation Mixtures:

-

Buffer Stability: Dilute the prodrug stock to a final concentration of 1-10 µM in PBS (pH 7.4).

-

Plasma Activation: Thaw human plasma on ice. Dilute the prodrug stock to a final concentration of 1-10 µM in the plasma.

-

S9 Activation: Prepare a reaction mixture containing liver S9 fraction (e.g., 0.5 mg/mL protein), NADPH regenerating system, and PBS. Initiate the reaction by adding the prodrug stock to a final concentration of 1-10 µM.

-

Inhibition Control: Prepare a parallel plasma or S9 incubation pre-treated with an esterase inhibitor (BNPP) for 15-30 minutes before adding the prodrug. This is a critical step to confirm the role of esterases.

-

-

Incubation: Incubate all mixtures in a shaking water bath at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of each reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold ACN or MeOH with 0.1% formic acid. This step precipitates proteins and halts all enzymatic activity.

-

Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to HPLC vials. Analyze the samples via a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of the parent drug over time.[16][17]

Expected Results & Validation:

-

The prodrug should show high stability in PBS, indicating it is not prone to simple chemical hydrolysis.

-

A rapid decrease in prodrug concentration with a corresponding increase in parent drug concentration should be observed in plasma and/or S9 fractions.[5][9]

-

The conversion rate should be significantly reduced in the presence of the esterase inhibitor, confirming that the activation is enzyme-mediated.[16]

-

Plotting the natural log of the prodrug concentration versus time allows for the calculation of the degradation half-life (t½) under each condition.

Data Presentation: Example Kinetic Data

| Condition | Prodrug Half-Life (t½, minutes) | Parent Drug Appearance | Causality/Interpretation |

| PBS (pH 7.4) | > 240 | Negligible | High chemical stability. The carbamate linker is robust without enzymatic action. |

| Human Plasma | 25 | Rapid | Fast conversion mediated by plasma esterases (e.g., hCES1). |

| Human Plasma + BNPP | > 180 | Significantly slowed | Confirms that esterases are the primary trigger for prodrug activation. |

| Human Liver S9 | 15 | Very Rapid | High concentration of metabolic enzymes (esterases, CYPs) leads to efficient activation. |

Diagram 2: Experimental Workflow for In Vitro Assay

Caption: Workflow for the in vitro validation of prodrug activation kinetics.

Conclusion

The 1-(acetyloxy)ethyl carbamate promoiety represents a highly effective and versatile tool in prodrug design. Its two-stage activation mechanism, which combines a specific enzymatic trigger with a subsequent, rapid non-enzymatic release, provides a reliable method for controlled drug delivery. This system can successfully mask polar amine functionalities, potentially enhancing membrane permeability and oral bioavailability.[6] While careful consideration of byproduct toxicology is necessary, the predictable and tunable nature of this linker ensures its continued relevance for researchers and scientists working to optimize the therapeutic potential of promising drug candidates. A thorough understanding of its mechanism, supported by the robust experimental validation outlined in this guide, is paramount to its successful implementation in drug development programs.

References

-

Alexander, J., Fromtling, R. A., Bland, J. A., Pelak, B. A., & Gilfillan, E. C. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78–81. ([Link])

- Google Patents. (n.d.).

-

Li, Y., et al. (2021). Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy. CCS Chemistry. ([Link])

-

Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322. ([Link])

- Google Patents. (n.d.). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. ()

-

Al-Kinani, M. H., & Al-Assadi, F. M. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). ([Link])

-

Sutherland, D. R., et al. (2021). Assessing and utilizing esterase specificity in antimicrobial prodrug development. Methods in Enzymology, 649, 167-191. ([Link])

-

ResearchGate. (n.d.). In vitro hydrolysis of codrug in the presence of esterase enzyme (1 U/mL). [Image]. ([Link])

-

Sutherland, D. R., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Methods in Enzymology. ([Link])

-

Zhao, Y., et al. (2016). Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide. Organic & Biomolecular Chemistry, 14(4), 1341-1345. ([Link])

-

Gouveia, M. J., & Guedes, R. C. (2007). Cyclization-activated Prodrugs. Molecules, 12(1), 114-136. ([Link])

-

National Institute of Health Sciences, Japan. (n.d.). Hazard Assessment Report: Acetaldehyde. ([Link])

-

ResearchGate. (n.d.). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. [Image]. ([Link])

-

U.S. Environmental Protection Agency. (n.d.). Acetaldehyde. ([Link])

-

National Toxicology Program. (n.d.). RoC Profile: Acetaldehyde. ([Link])

-

White, K. M., et al. (2022). Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Chemical Biology, 17(10), 2882-2891. ([Link])

- Google Patents. (n.d.). Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use. ()

-

An-Najah National University. (n.d.). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. ([Link])

-

Zhang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 329. ([Link])

-

Regulations.gov. (2024). Draft comments on acetaldehyde. ([Link])

-

Kim, H. Y., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances, 13(35), 24451-24455. ([Link])

-

Gouveia, M. J., & Guedes, R. C. (2007). Cyclization-activated Prodrugs. ResearchGate. ([Link])

-

Tuma, D. J., & Casey, C. A. (2003). Dangerous byproducts of alcohol breakdown--focus on adducts. Alcohol Research & Health, 27(4), 285–290. ([Link])

-

Vinšová, J., & Imramovský, A. (2005). Intramolecular Cyclization Utilized for Release of Active Substances from Prodrugs. Chemické Listy, 99(1). ([Link])

-

PermeGear. (n.d.). N-alkyl and N,N-dialkyl carbamate prodrugs of naltrexone: in vitro skin permeation and plasma hydrolysis. ([Link])

-

Krstulović, L., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(35), 7235-7258. ([Link])

-

Lee, S., et al. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 22(15), 5890-5894. ([Link])

-

Weiss, D. O., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 64(6), e202417651. ([Link])

Sources

- 2. WO2005066122A2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof - Google Patents [patents.google.com]

- 3. US20060111325A1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use - Google Patents [patents.google.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclization-activated Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intramolecular Cyclization Utilized for Release of Active Substances from Prodrugs | Chemické listy [chemicke-listy.cz]

- 12. Dangerous byproducts of alcohol breakdown--focus on adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. cerij.or.jp [cerij.or.jp]

- 16. chinesechemsoc.org [chinesechemsoc.org]

- 17. researchgate.net [researchgate.net]

The Strategic Application of the 1-(Acetoxy)ethyl Promoiety in Modern Drug Delivery: A Technical Guide

Abstract

In the landscape of contemporary drug development, the prodrug approach represents a cornerstone of medicinal chemistry, enabling the transformation of promising but flawed drug candidates into viable therapeutics. Among the vast arsenal of promoieties, the 1-(acetyloxy)ethyl group has emerged as a particularly versatile and effective tool for enhancing the oral bioavailability and overall druggability of parent molecules, especially those containing amine functionalities. This in-depth technical guide provides a comprehensive overview of the 1-(acetyloxy)ethyl promoiety, from its fundamental mechanism of action to detailed experimental protocols for its synthesis, characterization, and evaluation. Authored from the perspective of a seasoned application scientist, this guide aims to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical insights necessary to effectively leverage this powerful prodrug strategy. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Prodrug Concept and the Rise of Acyloxyalkyl Promoieties

The journey of a drug from discovery to clinical application is fraught with challenges, many of which stem from suboptimal physicochemical and pharmacokinetic properties of the active pharmaceutical ingredient (API).[1][2][3] Poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism can all curtail the oral bioavailability of a drug, rendering it ineffective when administered via the most convenient and patient-compliant route.[2] The prodrug strategy offers an elegant solution to these hurdles. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active API.[2]

Carrier-linked prodrugs, where the API is covalently attached to a carrier molecule, or promoiety, are a major class of these modified therapeutics.[1] The promoiety is designed to be cleaved in a predictable manner, often by ubiquitous enzymes such as esterases, to liberate the parent drug at or near its site of action. Among the various promoieties, acyloxyalkyl groups, and specifically the 1-(acetyloxy)ethyl moiety, have garnered significant attention for their ability to form bioreversible carbamates with primary and secondary amines.[4]

The 1-(Acetoxy)ethyl Promoiety: A Mechanistic Deep Dive

The efficacy of the 1-(acetyloxy)ethyl promoiety lies in its clever two-stage cleavage mechanism, which is initiated by enzymatic hydrolysis. This cascade reaction is the cornerstone of its utility in drug delivery.

Chemical Structure and Nomenclature

The 1-(acetyloxy)ethyl group is an ester-containing alkyl moiety. When linked to an amine-containing drug (R-NH₂ or R₂NH), it forms a 1-(acetyloxy)ethyl carbamate. The systematic name for this linkage is 1-(((alkoxycarbonyl)oxy)ethyl) derivative.

The Enzymatic Trigger: Esterase-Mediated Hydrolysis

The journey of the prodrug begins with the enzymatic cleavage of the terminal ester bond by ubiquitous esterases present in the plasma, liver, and other tissues.[5] This initial hydrolysis is the rate-determining step in the release of the active drug. Porcine liver esterase (PLE) is often used as a model enzyme in in vitro studies to simulate this process.[6]

The enzymatic reaction converts the acetyl group into acetic acid, a generally well-tolerated endogenous molecule. This cleavage results in a highly unstable hemiacetal intermediate.

Spontaneous Cascade Reaction and Drug Release

The hemiacetal intermediate formed after enzymatic hydrolysis is transient and rapidly undergoes spontaneous, non-enzymatic decomposition. This intramolecular cyclization releases the parent amine drug, along with acetaldehyde and carbon dioxide as byproducts.

The generation of acetaldehyde is a critical consideration in the design of prodrugs utilizing the 1-(acetyloxy)ethyl promoiety. While acetaldehyde is a natural metabolite of ethanol, high concentrations can be toxic. However, the slow release from a prodrug typically results in concentrations that are well below toxic levels and are efficiently metabolized by aldehyde dehydrogenase.[7]

Below is a Graphviz diagram illustrating the two-step release mechanism:

Caption: Enzymatic and spontaneous hydrolysis of a 1-(acetyloxy)ethyl carbamate prodrug.

Design and Synthesis of 1-(Acetoxy)ethyl Carbamate Prodrugs

The synthesis of 1-(acetyloxy)ethyl carbamate prodrugs is a well-established process in medicinal chemistry, typically involving a two-step procedure. The key is the creation of an activated carbonate intermediate that can readily react with the amine functionality of the parent drug.

Rationale for Synthetic Strategy

The most common and efficient method for synthesizing these prodrugs involves the preparation of a highly reactive 1-(acetyloxy)ethyl p-nitrophenyl carbonate intermediate. The p-nitrophenyl group serves as an excellent leaving group, facilitating the subsequent nucleophilic attack by the amine of the parent drug. This approach ensures high yields and relatively straightforward purification.

Detailed Experimental Protocol: Synthesis of a Representative Prodrug

This protocol outlines the synthesis of a 1-(acetyloxy)ethyl carbamate prodrug of a model primary amine drug.

Step 1: Synthesis of 1-(Acetoxy)ethyl p-Nitrophenyl Carbonate

-

Reaction Setup: To a solution of p-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Chloroformate: Slowly add 1-chloroethyl chloroformate to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, wash the organic layer with a weak acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(acetyloxy)ethyl p-nitrophenyl carbonate.

Step 2: Synthesis of the 1-(Acetoxy)ethyl Carbamate Prodrug

-

Reaction Setup: Dissolve the amine-containing parent drug in a suitable aprotic solvent (e.g., dimethylformamide, DMF).

-

Addition of Activated Carbonate: Add the synthesized 1-(acetyloxy)ethyl p-nitrophenyl carbonate to the solution of the parent drug.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove DMF and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final prodrug can be purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Caption: Synthetic workflow for a 1-(acetyloxy)ethyl carbamate prodrug.

Analytical Characterization and In Vitro Evaluation

Rigorous analytical characterization and in vitro evaluation are paramount to ensure the identity, purity, and desired biopharmaceutical properties of the synthesized prodrug.

Structural Elucidation: NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the prodrug. Key diagnostic signals include the quartet and doublet for the ethylidene protons and the singlet for the acetyl protons. Comparison of the NMR spectra of the parent drug and the prodrug will show the disappearance of the N-H proton signal (for primary and secondary amines) and the appearance of the characteristic signals for the 1-(acetyloxy)ethyl moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized prodrug. Electrospray ionization (ESI) is a commonly used technique for this purpose.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is the standard method for determining the purity of the prodrug. A gradient elution method using a C18 column with a mobile phase consisting of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically employed. The purity is determined by the peak area percentage of the main product.

In Vitro Stability Studies

Protocol: Plasma Stability Assay

-

Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO).

-

Incubation: Add a small volume of the stock solution to pre-warmed plasma (human, rat, or other species of interest) to achieve the desired final concentration (typically 1-10 µM).

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

-

Quenching: Immediately quench the enzymatic reaction by adding a protein precipitation agent, such as cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

-

Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the half-life (t₁/₂) of the prodrug in plasma.

In Vitro Permeability Assessment

Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Apical to Basolateral (A-B) Transport: Add the prodrug solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Transport: Add the prodrug solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

-

Sampling: At predetermined time intervals, collect samples from the receiver chamber and replace with fresh buffer.

-

Analysis: Quantify the concentration of the prodrug and the parent drug in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of efflux transporters.

Pharmacokinetic Evaluation in Preclinical Models

In vivo studies in animal models, typically rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and the released parent drug.

Study Design and Rationale

A typical pharmacokinetic study in rats involves administering the prodrug and the parent drug (in separate groups) via both oral (PO) and intravenous (IV) routes. This allows for the determination of key pharmacokinetic parameters and the calculation of absolute oral bioavailability.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

-

Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for serial blood sampling.

-

Dosing: Administer the prodrug, formulated in a suitable vehicle (e.g., a solution or suspension), to a group of fasted rats via oral gavage. A separate group receives the parent drug for comparison.

-

Blood Sampling: Collect blood samples at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of the prodrug and the parent drug in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life). The oral bioavailability (F%) of the parent drug from the prodrug can be calculated by comparing the AUC after oral administration of the prodrug to the AUC after intravenous administration of the parent drug.

Case Studies: The 1-(Acetoxy)ethyl Promoiety in Action

While specific marketed drugs solely utilizing the 1-(acetyloxy)ethyl promoiety are not abundantly documented in publicly available literature, the broader class of (acyloxy)alkyl carbamates has been successfully applied to improve the oral delivery of several drugs.

-

Norfloxacin: An (acyloxy)alkyl carbamate prodrug of the antibiotic norfloxacin was synthesized to mask its bitter taste and potentially improve its biopharmaceutical properties. While the prodrug demonstrated rapid regeneration of norfloxacin in the presence of serum and intestinal homogenates, its lower aqueous solubility resulted in reduced bioavailability compared to an oral suspension of the parent drug in rhesus monkeys.[7] This case highlights the critical interplay between prodrug cleavage kinetics and physicochemical properties.

-

Beta-Blockers: The (acyloxy)alkyl carbamate approach has been successfully applied to hydrophilic beta-blockers like atenolol. Derivatization resulted in a several-fold increase in permeation through biological membranes, demonstrating the potential of this promoiety to enhance the absorption of poorly permeable drugs.[4]

Conclusion and Future Perspectives

The 1-(acetyloxy)ethyl promoiety is a valuable and well-characterized tool in the drug developer's armamentarium. Its predictable, two-stage cleavage mechanism, initiated by ubiquitous esterases, makes it an attractive option for creating prodrugs of amine-containing compounds with improved oral bioavailability. The synthetic routes are straightforward, and the in vitro and in vivo evaluation methods are well-established.

Future advancements in this area may focus on fine-tuning the enzymatic cleavage rate by modifying the acyl group to achieve more controlled and site-specific drug release. Furthermore, the application of this promoiety to a wider range of therapeutic agents, including biologics and other challenging molecules, holds significant promise. As our understanding of drug metabolism and transport continues to evolve, the strategic application of well-designed promoieties like the 1-(acetyloxy)ethyl group will undoubtedly play a pivotal role in bringing new and improved medicines to patients.

References

- Alexander, J., Fromtling, R. A., Bland, J. A., Pelak, B. A., & Gilfillan, E. C. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78–81.

- Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322.

- Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Pharmaceutical Research, 8(10), 1238–1242.

- Dittert, L. W., Caldwell, H. C., Adams, H. J., & Irwin, G. M. (1968). Carbonate and carbamate prodrugs of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 57(5), 828–831.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Karaman, R. (2013). Carbonate and Carbamate Prodrugs. In Prodrugs (pp. 163-203). Springer, Berlin, Heidelberg.

- Lee, Y.-H., & Sinko, P. J. (2000). Oral delivery of salmon calcitonin: in vitro and in vivo evaluation of a N-acyloxymethyl carbamate prodrug. Journal of Pharmaceutical Sciences, 89(6), 759–767.

- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.

- Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Palestinian Medical and Pharmaceutical Journal, 11(1).

- Testa, B. (2004). Prodrug research: futile or fertile?. Biochemical pharmacology, 68(11), 2097-2106.

- U.S. Patent No. 5,684,018. (1997).

- WO 2010/017504 A1. (2010). Methods of synthesizing 1-(acyloxy)

- Zhu, Y., Sun, J., Peng, Y., & Wang, G. (2012). Research on the pharmacokinetics of prodrugs. Chinese Journal of Clinical Pharmacology and Therapeutics, 17(12), 1433-1440.

- Dhokchawle, B. V., Gawad, J. B., Kamble, M. D., Tauro, S. J., & Bhandari, A. B. (2014). Promoieties Used In Prodrug Design: A Review.

- Lee, H. J., & Amidon, G. L. (2000). Understanding the pharmacokinetics of prodrug and metabolite. Archives of Pharmacal Research, 23(4), 303-309.

- Binderup, E., Bjerregaard, T., & Nielsen, J. W. (2005). Carbamate and carbonate prodrugs of the anticancer agent CHS 828. Bioorganic & medicinal chemistry letters, 15(3), 631-634.

- Ettmayer, P., Amidon, G. L., Clement, B., & Testa, B. (2004). Lessons learned from marketed and investigational prodrugs. Journal of medicinal chemistry, 47(10), 2393-2404.

- Stella, V. J. (2007). Prodrugs: challenges and rewards. Springer Science & Business Media.

- Dhingra, A. K., Chopra, B., Dass, R., & Kumar, S. (2018). Promoiety: A versatile tool for improving drug acceptability. Innovations in Pharmaceuticals and Pharmacotherapy, 6(3), 86-96.

- Rais, R., Vávra, J., Tichý, T., Dash, R. P., Gadiano, A. J., Tenora, L., ... & Slusher, B. S. (2017). Discovery of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor as oral therapy for neuropathic pain. Journal of medicinal chemistry, 60(18), 7799-7809.

- Kym, P. R., Kort, M. E., & Coghlan, M. J. (2005). Long-acting prodrugs for the treatment of chronic diseases. Journal of medicinal chemistry, 48(22), 6843-6853.

- Hilaire, J. F., Gaekens, T., Amssoms, K., De Lombaerde, S., Van der Donck, K., Dehert, M., ... & Baert, L. (2019). N-acyloxyalkyl prodrugs of rilpivirine for long-acting parenteral administration. Journal of medicinal chemistry, 62(21), 9572-9588.

- Creighton, M. J., Forrest, M. L., Al-Ghananeem, A. M., & Abraham, J. (2019). Acyl ester prodrugs of raltegravir for enhanced encapsulation in PLGA nanoparticles. Molecular pharmaceutics, 16(1), 339-347.

- Daman, T. H., Harries, D., Fattal, E., & Mignet, N. (2014). Stearoyl-gemcitabine-loaded poly (ethylene glycol)-b-poly (D, L-lactic acid) micelles for sustained antitumor effect. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 609-617.

- Liu, Y., Li, K., Liu, B., & Feng, S. S. (2019). A strategy for precision cancer therapy: targeted and co-delivery of paclitaxel and suberoylanilide hydroxamic acid with nanoparticles of vitamin E-TPGS-conjugated prodrug.

- Gaekens, T., Van der Donck, K., De Lombaerde, S., Dehert, M., Amssoms, K., Hilaire, J. F., ... & Baert, L. (2016). Nalmefene-derived prodrugs for long-acting parenteral administration. Journal of medicinal chemistry, 59(21), 9785-9799.

- Thing, M. M., Kyad, A., & Rantanen, J. (2013). Sustained release of naproxen from an N, N-diethyl glycolamide ester prodrug formulated in a bio-inspired delivery system for intra-articular administration. International journal of pharmaceutics, 454(1), 263-270.

- Forrest, M. L., Yáñez, J. A., Remsberg, C. M., Ohgami, Y., Kwon, G. S., & Davies, N. M. (2008). Paclitaxel-acyl esters as prodrugs for oral and parenteral delivery. Journal of pharmaceutical sciences, 97(8), 3213-3226.

- Hansen Jr, D. W., Gauthier, D. A., De, B., He, H., Harris, M. S., Reitz, A. B., & Shank, R. P. (2001). Carbamate prodrugs of dopamine D1 antagonists. Bioorganic & medicinal chemistry letters, 11(13), 1673-1676.

- Loratadine. In StatPearls.

- Mahajan, A., & Das, S. (2013). A review of the chemistry and biological importance of carbamates. Current medicinal chemistry, 20(1), 134-153.

- Alexander, J., Cargill, R., & Schwam, H. (1994). U.S. Patent No. 5,360,819. Washington, DC: U.S.

- Alexander, J., & Fromtling, R. A. (1991). U.S. Patent No. 5,002,947. Washington, DC: U.S.

- Zawilska, J. B., Wojcieszak, J., & Olejniczak, A. B. (2013). Prodrugs: a challenge for the new drug development. Pharmacological reports, 65(1), 1-14.

- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.

- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.

- Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.

- Singh, Y., & Sharma, P. (2018). Prodrugs: A strategic tool for drug delivery. European Journal of Pharmaceutical Sciences, 122, 1-21.

- Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771.

- Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientists. Current drug metabolism, 4(6), 461-485.

- Heimbach, T., Oh, D. M., Li, L. Y., Rodriguez-Hornedo, N., Garcia, G., & Fleisher, D. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International journal of pharmaceutics, 261(1-2), 81-92.

- Stella, V. J., & Himmelstein, K. J. (1980). Prodrugs and site-specific drug delivery. Journal of medicinal chemistry, 23(12), 1275-1282.

- Testa, B. (2009). Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps. Current opinion in chemical biology, 13(3), 338-344.

- Krishna, G., & Chen, K. J. (2004). The effect of food on the bioavailability of a new oral formulation of itraconazole. Clinical therapeutics, 26(11), 1891-1899.

- Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci, 2(1), 48-58.

- Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs V: in vivo evaluation of some N-acyloxymethyl and N, N-bis (acyloxymethyl) derivatives. Journal of pharmaceutical sciences, 73(8), 1087-1090.

- Varia, S. A., Schuller, S., & Stella, V. J. (1984). Phenytoin prodrugs IV: N-acyloxymethyl derivatives. Journal of pharmaceutical sciences, 73(8), 1074-1080.

- Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs VI: In vivo evaluation of a N, N′-bis (acyloxymethyl) prodrug of phenytoin. Journal of pharmaceutical sciences, 73(8), 1090-1094.

- Sloan, K. B., & Bodor, N. (1982). Hydroxymethyl and acyloxymethyl derivatives of theophylline as potential prodrugs. International journal of pharmaceutics, 12(4), 299-311.

- Bodor, N., & Sloan, K. B. (1982). U.S. Patent No. 4,309,431. Washington, DC: U.S.

Sources

- 1. ijper.org [ijper.org]

- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonate and Carbamate Prodrugs [ebrary.net]

- 6. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Acyloxyalkyl Carbamates: A Technical Guide to Bioreversible Prodrugs for Amines

Introduction: Overcoming the Amine Dilemma in Drug Delivery

Many therapeutically potent molecules contain primary or secondary amine functional groups. While essential for pharmacological activity, these groups often present significant drug delivery challenges. At physiological pH, amines are typically protonated, forming charged species that exhibit high water solubility but poor permeability across lipophilic biological membranes like the intestinal epithelium and the blood-brain barrier.[1] This can lead to low and variable oral bioavailability, limiting the clinical utility of otherwise promising drug candidates.

The prodrug approach offers a strategic solution to this problem. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[2][3] For amines, the goal is to temporarily mask the ionizable group with a lipophilic, bioreversible promoiety. This masking converts the drug into a neutral, more membrane-permeable entity that can be efficiently absorbed. Once absorbed, the promoiety is cleaved, regenerating the active parent amine at the site of action.

Among the various prodrug strategies for amines, the acyloxyalkyl carbamate linkage has emerged as a highly effective and versatile platform.[1][4] These prodrugs, with the general structure R¹R²N-CO-O-CHR³-OCO-R⁴, are designed for a specific, two-stage bioactivation cascade, offering tunable control over the drug release kinetics.[2][4] This guide provides an in-depth exploration of the design, synthesis, and application of acyloxyalkyl carbamates, offering researchers a technical framework for their implementation in drug development programs.

The Mechanism of Bioactivation: An Enzyme-Triggered Cascade

The efficacy of the acyloxyalkyl carbamate prodrug strategy hinges on a predictable, two-step bioactivation process that relies on ubiquitous esterase enzymes.[1][5] This cascade ensures that the prodrug remains stable until it encounters the appropriate biological environment, at which point it efficiently releases the parent drug.

Step 1: Esterase-Mediated Hydrolysis The process is initiated by the enzymatic hydrolysis of the terminal ester bond by non-specific esterases, which are abundant in plasma, the liver, and the intestinal wall.[1][3] This initial cleavage is the rate-determining step of the drug release process. The steric and electronic properties of the R³ and R⁴ groups on the promoiety can be modified to control the rate of this hydrolysis, allowing for the fine-tuning of the drug's release profile from rapid to sustained.

Step 2: Spontaneous 1,2-Elimination The hydrolysis of the ester bond generates a highly unstable hemiacetal intermediate.[1] This intermediate rapidly undergoes spontaneous (non-enzymatic) 1,2-elimination. This chemical breakdown cleaves the carbamate bond, releasing the parent amine drug (R¹R²NH), carbon dioxide, and an aldehyde (R³CHO).[1][3] The byproducts are typically simple, endogenous molecules that are easily metabolized and cleared.

The elegance of this system lies in its ability to circumvent the high enzymatic stability of the carbamate bond itself, instead using a labile ester "trigger" to initiate the release cascade.

Synthesis of Acyloxyalkyl Carbamate Prodrugs

The synthesis of acyloxyalkyl carbamates can be achieved through several routes. A robust and widely applicable method involves the reaction of the parent amine with an activated acyloxyalkyl carbonate, such as an acyloxyalkyl N-hydroxysuccinimidyl (NHS) carbonate.[6] The NHS ester serves as an excellent leaving group, facilitating a clean and efficient coupling reaction under mild conditions.

Rationale for Method Selection

The chosen synthetic pathway is advantageous for several reasons:

-

Expertise & Causality: The use of an activated carbonate intermediate like the NHS derivative avoids harsh reagents that could compromise the integrity of complex parent drug molecules. N-hydroxysuccinimide is a superior leaving group compared to alternatives like p-nitrophenol, often leading to higher yields and simpler purification.[4][7]

-

Trustworthiness & Validation: This method is well-documented in both academic literature and patents, providing a high degree of confidence in its reproducibility.[6][8][9] The protocol is self-validating; successful synthesis can be readily confirmed by standard analytical techniques such as NMR and Mass Spectrometry to verify the formation of the desired carbamate linkage.

Detailed Experimental Protocol: Synthesis via NHS Carbonate

This protocol outlines the two-part synthesis: first, the preparation of the activated acyloxyalkyl N-hydroxysuccinimidyl carbonate, and second, its reaction with the parent amine.

Part A: Synthesis of Acyloxyalkyl N-Hydroxysuccinimidyl Carbonate Intermediate

-

Reaction Setup: To a solution of chloromethyl chloroformate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂) at 0°C, add a carboxylic acid (1.0 eq) and a tertiary amine base such as triethylamine (1.1 eq).

-

Formation of Acyloxyalkyl Chloroformate: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by TLC or LC-MS.

-

Reaction with N-Hydroxysuccinimide: Once the formation of the acyloxyalkyl chloroformate is complete, cool the mixture again to 0°C. Add N-hydroxysuccinimide (1.1 eq) and pyridine (1.2 eq).

-

Isolation of Intermediate: Allow the reaction to proceed at room temperature for 4-6 hours. Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure acyloxyalkyl N-hydroxysuccinimidyl carbonate.

Part B: Coupling with Parent Amine

-

Reaction Setup: Dissolve the parent amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Coupling Reaction: Add the purified acyloxyalkyl N-hydroxysuccinimidyl carbonate (1.1 eq) to the amine solution. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

-

Monitoring and Workup: Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS. Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography or preparative HPLC to obtain the final acyloxyalkyl carbamate prodrug.

Impact on Physicochemical Properties and Pharmacokinetics

The conversion of a polar amine to a neutral acyloxyalkyl carbamate prodrug profoundly alters its physicochemical properties, directly influencing its pharmacokinetic profile. The primary benefit is a significant increase in lipophilicity, which enhances membrane permeability.[4]

| Compound | Parent Drug | LogP (Calculated) | Aqueous Solubility | Permeability Enhancement | Reference |

| Norfloxacin | - | 0.8 | Low | - | [1][5] |

| Acetoxyethyl Carbamate of Norfloxacin | Norfloxacin | 1.5 | Lower | N/A (Taste Masking) | [1][5] |

| Gabapentin | - | -1.1 | High | - | [10] |

| XP13512 (Acyloxyalkyl Carbamate) | Gabapentin | 1.7 | Moderate | ~3.4x Bioavailability | [10] |

| Atenolol (Hydrophilic β-blocker) | - | 0.16 | Moderate | - | [4] |

| Pivaloyloxymethyl Carbamate of Atenolol | Atenolol | 2.5 | Low | 30x (Rabbit Cornea) | [4] |

| Fluoxetine | - | 4.1 | pH-dependent | - | |

| Prodrug A1 (Acyloxyalkyl Carbamate) | Fluoxetine | Higher | Lower | 99.5% release in 120 min |

Note: LogP and solubility values are qualitative or specific to the cited study conditions. Permeability enhancement is reported as observed in the referenced studies.

As demonstrated in the table, this strategy is highly effective. For hydrophilic drugs like atenolol, derivatization leads to a dramatic increase in permeability through biological membranes.[4] For gabapentin, the XP13512 prodrug not only improved passive diffusion but also engaged active transporters, leading to a significant increase in oral bioavailability in monkeys from 25% to 84%.[10] In the case of fluoxetine, the prodrug approach was designed to overcome limitations in dissolution and metabolism, with different promoieties showing controlled release profiles in human plasma.

Case Studies and Applications

The acyloxyalkyl carbamate platform has been successfully applied to a diverse range of amine-containing drugs to address various pharmaceutical challenges.

-

Improving Oral Bioavailability (Gabapentin): Gabapentin suffers from saturable absorption mediated by intestinal transporters. Its acyloxyalkyl carbamate prodrug, XP13512, was designed to be absorbed along the entire length of the intestine via both passive diffusion and active transport mechanisms, dramatically improving its overall absorption and pharmacokinetic profile.[10]

-

Enhancing Permeation for Topical/Transdermal Delivery (β-Blockers): For hydrophilic β-blockers like atenolol and timolol, the prodrug approach has been shown to increase permeation through the skin and cornea by several folds. This highlights its potential for developing more effective topical formulations for ophthalmic or dermatological applications.[4]

-

Taste Masking (Norfloxacin): The bitter taste of the antibacterial agent norfloxacin was successfully masked by converting it to an acetoxyalkyl carbamate prodrug. While this specific prodrug showed lower bioavailability due to reduced aqueous solubility, it demonstrated the principle of using the promoiety to improve patient compliance by addressing organoleptic properties.[1][5]

Conclusion

The acyloxyalkyl carbamate prodrug strategy represents a powerful, versatile, and clinically validated tool for overcoming the delivery challenges associated with amine-containing drugs. By masking the polar amine functionality with a lipophilic, bioreversible promoiety, this approach enhances membrane permeability and allows for tunable control over drug release kinetics. The well-understood, two-step bioactivation mechanism, coupled with robust synthetic methodologies, provides a reliable platform for drug development professionals. As demonstrated by numerous case studies, this strategy can be tailored to solve a wide range of pharmaceutical hurdles, from improving oral bioavailability and enabling topical delivery to masking undesirable tastes, ultimately unlocking the full therapeutic potential of important amine-based medicines.

References

-

Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). Retrieved from [Link]

-

Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Palestinian Medical and Pharmaceutical Journal, 11(1). [Link]

-

Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318-322. [Link]

-

Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah Journals. Retrieved from [Link]

- Gallop et al. (2004). Methods for Synthesis of Acyloxyalkyl Carbamate Prodrugs. U.S.

- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.

- Gallop, M. A. (2005). Synthesis of acyloxyalkyl carbonate prodrugs and intermediates thereof. Google Patents.

- Gallop, M. A., et al. (2005). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents.

-

Rautio, J. (2008). Prodrugs for Amines. Molecules, 13(3), 519-543. [Link]

-

Alexander, J., et al. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78-81. [Link]

-

Alexander, J., et al. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. PubMed. Retrieved from [Link]

-

André, A. (2008). Prodrugs for Amines. MDPI. Retrieved from [Link]

- Gallop, M. A., et al. (2009). Synthesis of acyloxyalkyl carbamate prodrugs and intermediates. Google Patents.

- Gallop, M. A., et al. (2005). Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use. Google Patents.

- Gallop, M. A., et al. (2009). Methods of synthesizing 1-(acyloxy)-alkyl carbamate prodrugs. Google Patents.

-

ResearchGate. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Request PDF. Retrieved from [Link]

-

Scilit. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Retrieved from [Link]

-

ACS Publications. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). N-[acyloxy] alkyl carbamate. Scientific Diagram. Retrieved from [Link]

-

Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2018). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Request PDF. Retrieved from [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Prodrugs for Amines [mdpi.com]

- 4. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1660440B1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ES2405329T3 - Synthesis of acyloxyalkyl carbonate prodrugs and intermediates thereof - Google Patents [patents.google.com]

- 9. JP4927563B2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates - Google Patents [patents.google.com]

- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS No. 78875-31-3). As a complex carbonate ester, this molecule holds potential in medicinal chemistry and drug delivery, particularly as a pro-drug moiety or a bioreversible protecting group. Understanding its fundamental physicochemical characteristics is paramount for its effective application and development. This document collates available data, presents predicted properties where experimental values are unavailable, and details robust experimental protocols for its full characterization. The guide is structured to provide not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers in the field.

Chemical Identity and Structure

This compound is a molecule featuring a central carbonate group linked to a 4-nitrophenyl ring and a 1-(acetyloxy)ethyl group. The presence of the 4-nitrophenyl group makes it an activated ester, susceptible to nucleophilic attack, a key feature for its potential applications. The 1-(acetyloxy)ethyl group is a common pro-drug promoiety that can be cleaved by esterases to release an active compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 78875-31-3 | |

| Molecular Formula | C₁₁H₁₁NO₇ | [1] |

| Molecular Weight | 269.21 g/mol | [1] |

| IUPAC Name | 1-(acetyloxy)ethyl 4-nitrophenyl carbonate | |

| SMILES | CC(=O)OC(C)OC(=O)Oc1ccc(cc1)[O-] | [1] |

| InChI Key | LUJRIWGEPQDLNV-UHFFFAOYSA-N | [1] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; O5 [label="O"]; C7 [label="C"]; O6 [label="O"]; C8 [label="C"]; H1[label="H", pos="2.5,0.5!"]; C9 [label="C"]; H2[label="H3", pos="4,0.5!"]; O7 [label="O"]; C10 [label="C"]; C11 [label="C"]; H3[label="H3", pos="6.5,0.5!"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C4 -- N1 [label=""]; N1 -- O1 [label=""]; N1 -- O2 [label=""]; C1 -- O3 [label=""]; O3 -- C7 [label=""]; C7 -- O4 [label=""]; C7 -- O5 [label=""]; O5 -- C8 [label=""]; C8 -- H1[label=""]; C8 -- C9 [label=""]; C9 -- H2[label=""]; C8 -- O6 [label=""]; O6 -- C10 [label=""]; C10 -- O7 [label=""]; C10 -- C11 [label=""]; C11 -- H3[label=""];

// Positioning nodes for clarity C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; N1 [pos="0,4.2!"]; O1 [pos="-1,4.9!"]; O2 [pos="1,4.9!"]; O3 [pos="-1.4,-0.7!"]; C7 [pos="-2.6,-0.7!"]; O4 [pos="-3.1,0.3!"]; O5 [pos="-3.1,-1.7!"]; C8 [pos="-4.5,-1.7!"]; C9 [pos="-5.2,-0.7!"]; O6 [pos="-5.2,-2.7!"]; C10 [pos="-6.4,-2.7!"]; O7 [pos="-6.9,-1.7!"]; C11 [pos="-7.1,-3.7!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is crucial for predicting the behavior of a compound in biological systems and for designing appropriate formulation strategies. Due to the limited availability of experimental data for this specific molecule, a combination of available and predicted values is presented.

Table 2: Physicochemical Data

| Property | Value | Method | Source(s) |

| Melting Point | 95-105 °C | Predicted | |

| Boiling Point | 405.2 ± 35.0 °C (at 760 mmHg) | Predicted | [2] |

| LogP | 2.54 | Calculated | |

| Aqueous Solubility | 0.13 g/L at 25°C | Predicted | [2] |

| pKa (most acidic) | 7.1 (Phenolic proton of hydrolyzed product) | Predicted | [3] |

| pKa (most basic) | -5.8 (Nitro group) | Predicted | [3] |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and enable researchers to validate the predicted properties, the following section outlines standard, field-proven experimental protocols.

Synthesis

A plausible synthetic route involves a two-step process starting from 4-nitrophenol.

Caption: Proposed synthetic workflow.

Protocol:

-

Step 1: Synthesis of 1-chloroethyl 4-nitrophenyl carbonate.

-

Dissolve 4-nitrophenol in a suitable aprotic solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add an equimolar amount of a non-nucleophilic base, such as pyridine, to act as a proton scavenger.

-

Slowly add 1-chloroethyl chloroformate dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude 1-chloroethyl 4-nitrophenyl carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a slight excess of sodium acetate.

-

Heat the reaction mixture gently (e.g., 50-60 °C) and stir for several hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.

-

Melting Point Determination[5][6][7]

The melting point provides a quick and effective assessment of purity.

Protocol:

-

Ensure the synthesized compound is thoroughly dried to remove any residual solvent.

-

Load a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Determination[8][9][10]

Solubility is a critical parameter influencing bioavailability and formulation.

Protocol (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability and Hydrolysis Kinetics[11][12][13]

The stability of the ester linkages is key to its function as a potential pro-drug. Hydrolysis of the 4-nitrophenyl ester bond can be conveniently monitored spectrophotometrically due to the release of the chromophoric 4-nitrophenolate ion under basic conditions.

Caption: Workflow for Hydrolysis Kinetics Study.

Protocol:

-

Prepare a stock solution of the compound in a water-miscible organic solvent like acetonitrile.

-

Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the pre-warmed buffer solution in a cuvette.

-

Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at approximately 413 nm (the λmax of the 4-nitrophenolate ion) over time.

-

Record the absorbance at regular intervals. The initial rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot. The pseudo-first-order rate constant (k_obs) can be calculated, and from this, the half-life (t½) of the compound at each pH can be determined (t½ = 0.693 / k_obs).

Spectral Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][11][14]

¹H and ¹³C NMR are fundamental for confirming the chemical structure.

Sample Preparation Protocol:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; if necessary, gently warm or sonicate the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Expected ¹H NMR Spectral Features:

-

Signals in the aromatic region corresponding to the 4-nitrophenyl group.

-

A quartet and a doublet for the ethyl group.

-

A singlet for the acetyl methyl group.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbonyl carbons of the carbonate and acetate groups.

-

Aromatic carbon signals.

-

Signals for the aliphatic carbons of the ethyl and acetyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy[15][16][17]

FTIR is used to identify the key functional groups present in the molecule.

Sample Preparation Protocol (KBr Pellet Method):

-

Thoroughly dry both the sample and spectroscopy-grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample into a fine powder.

-

Add approximately 100-200 mg of dry KBr and gently mix with the sample.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected Key IR Absorption Bands:

-

Strong C=O stretching vibrations for the carbonate and ester groups (typically in the range of 1750-1800 cm⁻¹).

-

N-O stretching vibrations for the nitro group (around 1525 cm⁻¹ and 1350 cm⁻¹).

-

C-O stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)[18][19][20]

MS provides information about the molecular weight and fragmentation pattern, further confirming the structure.

Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment in a reproducible manner.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Fragments corresponding to the loss of the acetyloxy group, the 4-nitrophenoxy group, and other characteristic cleavages.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a significant portion of the quantitative data is based on predictive models due to a lack of published experimental values, this guide offers the necessary framework and detailed protocols for researchers to perform their own characterizations. The inherent reactivity of the 4-nitrophenyl carbonate and the esterase-labile 1-(acetyloxy)ethyl group make this compound a person of interest for applications in drug delivery and medicinal chemistry. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, empowering researchers to fully explore the potential of this and similar molecules.

References

-

Chemsrc. 1-(((4-Nitrophenoxy)Carbonyl)Oxy)Ethyl Acetate. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Grokipedia. Chemicalize. [Link]

-

Wikipedia. Chemicalize. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

-

University of California, Los Angeles. NMR Sample Preparation. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

WebWire. ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

ResearchGate. Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

ChemAxon. Chemicalize. [Link]

-

chymist.com. Micro Boiling Point Determination. [Link]

-

University of California, Santa Cruz. Sample preparation for FT-IR. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

IJSAR. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

-

SourceForge. ACD/Labs Percepta Platform Reviews in 2026. [Link]

-

University College London. Sample Preparation. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

ACD/Labs. ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]

-

University of Calgary. melting point determination. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

IvyPanda. Micro Method Determination of Boiling Point of Hydrocarbons Essay. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

University of Calgary. micro-boiling point measurement. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

YouTube. Chemical Database Service webinar. [Link]

-

Scribd. Micro-Method for Boiling Point Determination | PDF. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

ChemAxon Docs. Introduction to Chemicalize. [Link]

-

Wikipedia. Electron ionization. [Link]

-

ResearchGate. Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. [Link]

-

Canadian Journal of Chemistry. Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of alkyl chains. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PSEforSPEED. Chemical Properties on Demand - Introducing. [Link]

-

Chemicalize. Chemicalize - Instant Cheminformatics Solutions. [Link]

-

Cambridge MedChem Consulting. Calculating Physiochemical Properties. [Link]

-

HUBER. Solubility determination and crystallization. [Link]

-

DergiPark. Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-(acetyloxy)ethyl 4-nitrophenyl carbonate, a key intermediate in organic synthesis and a potential component in the design of prodrugs. Our focus is to deliver not just raw data, but a field-proven interpretation that elucidates the relationship between the molecule's structure and its spectral properties. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's analytical profile.

Molecular Structure and Overview

1-(acetyloxy)ethyl 4-nitrophenyl carbonate (CAS No: 101623-68-1) is a mixed carbonate ester containing several key functional groups: a 4-nitrophenyl group, a central carbonate linkage, and an acetoxyethyl moiety.[1] This unique combination makes it a versatile chemical entity. The 4-nitrophenyl group serves as an excellent leaving group, a property leveraged in the design of activated esters for acylation reactions.[2]

Key Molecular Identifiers:

-

Molecular Formula: C₁₁H₁₁NO₇

-

Molecular Weight: 269.21 g/mol

-

Exact Mass: 269.053552 g/mol [3]

Below is a diagrammatic representation of the molecular structure.

Caption: Molecular Structure of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.